5-Phenylpyrrolidin-2-one
Overview
Description
Synthesis Analysis
The synthesis of 5-Phenylpyrrolidin-2-one and related compounds involves multiple strategies, including the double reduction of cyclic sulfonamides and the use of N-Vinylpyrrolidin-2-One as a carbanion equivalent. These methods offer efficient pathways to construct the pyrrolidinone structure with the phenyl group attached, providing valuable insights into the synthetic accessibility of this compound (Evans, 2007) (Sorgi et al., 2003).
Molecular Structure Analysis
Spectroscopic analysis and computational studies play a crucial role in understanding the molecular structure of 5-Phenylpyrrolidin-2-one. Techniques such as single-crystal X-ray diffraction and density functional theory (DFT) calculations have been employed to elucidate the structural and electronic properties of this compound, providing valuable information on its conformation and stability (Devi et al., 2018).
Chemical Reactions and Properties
5-Phenylpyrrolidin-2-one undergoes various chemical reactions, highlighting its reactivity and potential as a building block in organic synthesis. These reactions include transformations under specific conditions, such as the influence of substituents on reaction kinetics and mechanisms, offering insights into the compound's chemical behavior (Hanusek et al., 2004).
Physical Properties Analysis
The physical properties of 5-Phenylpyrrolidin-2-one, including its crystalline structure and spectroscopic characteristics, are crucial for its identification and application in various fields. Studies have shown that the compound forms specific crystalline arrangements and exhibits characteristic spectroscopic patterns, contributing to our understanding of its physical attributes (Figueira et al., 2015).
Scientific Research Applications
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Drug Discovery
- Pyrrolidine, the core structure of 5-Phenylpyrrolidin-2-one, is widely used by medicinal chemists to develop compounds for the treatment of human diseases .
- The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
- Bioactive molecules with target selectivity are characterized by the pyrrolidine ring and its derivatives .
-
Antitumor and Antimicrobial Applications
- A microwave-assisted, chemoselective synthesis of the novel antitumor and antimicrobial (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one has been achieved .
- The products are obtained in significant purity, yield, and eco-friendly reaction conditions .
- The structural formula of the products is confirmed by their spectroscopic characterizations .
- A mechanism is proposed in which an intramolecular nucleophilic attack takes place on the carbonyl carbon by the lone pair of electrons on the nitrogen atom, leading to ring closure with proton transfer to oxygen forming the hydroxyl group .
Safety And Hazards
The safety information for 5-Phenylpyrrolidin-2-one can be found in its Material Safety Data Sheet (MSDS)1. However, the specific hazards are not mentioned in the search results.
Future Directions
While the specific future directions for 5-Phenylpyrrolidin-2-one are not mentioned in the search results, it’s worth noting that pyrrolidin-2-ones and their derivatives are of great interest in drug discovery due to their significant biological activity3. This suggests that there may be potential for further research and development in this area.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
5-phenylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVESJBDGOZUZRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312863 | |
Record name | 5-Phenyl-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpyrrolidin-2-one | |
CAS RN |
22050-10-8 | |
Record name | 5-Phenyl-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22050-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrrolidinone, 5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022050108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22050-10-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Phenyl-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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